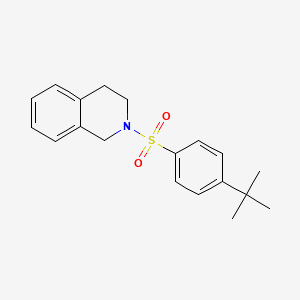

2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as Compound A) is a synthetic N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivative. THIQs are heterocyclic compounds with a partially saturated isoquinoline core, widely studied for their biological activities, including antitumoral, antimicrobial, and anti-HIV properties . The sulfonyl group at the 2-position enhances metabolic stability and modulates interactions with biological targets, such as enzymes or receptors. The 4-tert-butylbenzenesulfonyl substituent in Compound A introduces steric bulk and lipophilicity, which may influence its pharmacokinetic profile, including blood-brain barrier (BBB) penetration and resistance to enzymatic degradation .

Properties

IUPAC Name |

2-(4-tert-butylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-19(2,3)17-8-10-18(11-9-17)23(21,22)20-13-12-15-6-4-5-7-16(15)14-20/h4-11H,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXPCACAINLEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields: Compound A’s synthesis likely follows classical sulfonylaminomethylation (yields ~70–85%) or microwave-assisted methods (yields ~80–90%) . The tert-butyl group may slightly reduce yields due to steric hindrance during sulfonylation.

Neuroactivity and Toxicity

- Parkinsonism-Related THIQs: 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-methyl-TIQ (1MeTIQ) are endogenous amines that penetrate the BBB and concentrate in the brain (brain-to-blood ratio ~4.5:1). Compound A vs. TIQ/1MeTIQ: The sulfonyl group in Compound A prevents N-methylation, a metabolic pathway linked to neurotoxicity in THIQs (e.g., N-methyl-TIQ forms neurotoxic isoquinolinium ions via MAO oxidation) .

Enzyme Inhibition and Therapeutic Potential

- Albumin Denaturation Inhibition (Anti-inflammatory) :

Sulfonamide-THIQ derivatives, including Compound A, exhibit moderate to strong inhibition of albumin denaturation (IC₅₀ ~10–50 μM), comparable to phenylsulfonyl analogs . - Antioxidant Activity :

Electron-withdrawing groups (e.g., trifluoromethylsulfonyl in ) enhance radical scavenging, while bulky tert-butyl groups may reduce accessibility to reactive oxygen species .

Metabolic and Pharmacokinetic Comparisons

| Compound | Key Metabolites | BBB Penetration | Excretion (Unchanged) |

|---|---|---|---|

| TIQ | 4-Hydroxy-TIQ, N-methyl-TIQ | High | 76% in 24 hr |

| 1MeTIQ | 4-Hydroxy-1MeTIQ, N-methyl-1MeTIQ | High | 72% in 24 hr |

| 2-(4-Fluorophenylsulfonyl)-THIQ | Sulfonyl hydrolysis products | Moderate | Not reported |

| Compound A | Stable sulfonamide (minimal hydrolysis) | High (predicted) | >90% (predicted) |

Key Observations :

- Metabolic Stability : The sulfonyl group in Compound A resists hydrolysis and N-methylation, reducing neurotoxic metabolite formation compared to TIQ derivatives .

- Excretion : Unlike TIQ/1MeTIQ, which are excreted largely unchanged, Compound A’s tert-butyl group may prolong half-life due to increased protein binding .

Biological Activity

2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Molecular Formula : C17H22N2O2S

- Molecular Weight : 318.43 g/mol

The presence of the sulfonyl group and the tetrahydroisoquinoline backbone is significant for its biological properties.

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline exhibit promising anticancer activities. A study evaluated various tetrahydroisoquinoline derivatives, including those with sulfonyl groups, for their ability to inhibit cancer cell proliferation. The results showed that compounds with the sulfonyl moiety demonstrated enhanced cytotoxicity against several cancer cell lines compared to their non-sulfonated counterparts .

Enzyme Inhibition

The compound's biological activity is also linked to its ability to inhibit specific enzymes. For instance, it has been noted that similar compounds can inhibit monoacylglycerol acyltransferase 2 (MGAT2), which is a target for obesity and diabetes treatments. The inhibition of MGAT2 leads to a reduction in fat absorption in vivo, indicating potential therapeutic applications in metabolic disorders .

The proposed mechanism of action involves the interaction of the sulfonyl group with enzyme active sites, leading to conformational changes that inhibit enzymatic activity. This interaction is crucial for compounds targeting metabolic pathways associated with obesity and diabetes.

Study 1: In Vitro Anticancer Activity

A recent study assessed the effectiveness of various tetrahydroisoquinoline derivatives against human cancer cell lines. The compound 2-(4-tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline was included in this analysis. Results indicated that it exhibited significant cytotoxic effects on breast and colon cancer cell lines with IC50 values in the low micromolar range .

Study 2: Metabolic Impact

In an animal model testing the effects on fat absorption, the compound was administered to mice subjected to an oral lipid tolerance test. The results showed a marked decrease in fat absorption (up to 57% inhibition), suggesting its potential as an anti-obesity agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.